molecular formula C9H10N2O2 B035125 Ethyl 3-cyano-2H-pyridine-1-carboxylate CAS No. 103935-34-8

Ethyl 3-cyano-2H-pyridine-1-carboxylate

Cat. No.: B035125
CAS No.: 103935-34-8
M. Wt: 178.19 g/mol
InChI Key: ZWXDBDOYXKZPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-cyano-2H-pyridine-1-carboxylate (CAS: 103935-34-8) is a chemical compound of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile scaffold for the development of novel therapeutic agents, with the 3-cyanopyridine core and ethyl ester functionality acting as key pharmacophoric elements . This compound is strategically valuable in drug discovery, particularly in the synthesis of new molecules with potential anticancer and antimicrobial activities . Research into related 3-cyano-2-substituted pyridines has demonstrated potent in vitro anti-proliferative activity against various cancer cell lines, including human breast cancer (MCF-7) . The mechanism of action for such derivatives often involves the induction of apoptosis (programmed cell death) through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and p53, and down-regulation of anti-apoptotic proteins such as Bcl-2 . Furthermore, some derivatives have been identified as Signal Transduction and Transcriptional Activator 3 (STAT3) inhibitors, a key therapeutic target in multiple cancers . Beyond oncology, the cyanopyridine scaffold shows promising broad-spectrum antimicrobial potential, with studies indicating activity against organisms like Escherichia coli , Staphylococcus aureus , and the parasite Trypanosoma cruzi . The cyano group facilitates critical interactions like hydrogen bonding with biological targets, while the ethyl ester provides a handle for further chemical modification, making this compound a highly flexible and valuable intermediate for researchers . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

103935-34-8

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 3-cyano-2H-pyridine-1-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3-5H,2,7H2,1H3

InChI Key

ZWXDBDOYXKZPRS-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC(=CC=C1)C#N

Canonical SMILES

CCOC(=O)N1CC(=CC=C1)C#N

Synonyms

1(2H)-Pyridinecarboxylic acid, 3-cyano-, ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following pyridine-based compounds share structural or functional similarities with Ethyl 3-cyano-2H-pyridine-1-carboxylate:

Compound Name Substituents/Modifications Molecular Formula Key Features Reference
This compound -CN (C3), -COOEt (C1), -H (C2) C9H8N2O2 Electron-deficient pyridine core; ester and cyano groups enhance reactivity N/A
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate -Cl (C3), fused imidazole ring, -COOEt (C1) C10H9ClN2O2 Rigid fused-ring system; chloro substituent influences electronic properties
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate -CN (C6), -F (C5), acrylate ester (C3) C10H7FN2O2 Fluorine enhances metabolic stability; acrylate enables conjugation reactions
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide -CN (C3), distyryl groups (C4, C6), thioacetamide C24H19N3OS Extended conjugation; thioether linkage impacts solubility and bioactivity

Substituent Effects on Reactivity and Properties

  • Cyano Group (-CN): The electron-withdrawing nature of the cyano group reduces electron density in the pyridine ring, enhancing electrophilic substitution resistance while promoting nucleophilic attack at electron-deficient positions. This contrasts with Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate, where the chloro substituent provides moderate electron withdrawal but less activation for nucleophilic pathways .
  • Ester Functionality (-COOEt): The ethyl carboxylate group improves solubility in organic solvents compared to free carboxylic acids. Hydrolysis of the ester to a carboxylic acid is pH-dependent, a property shared with (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate .

Preparation Methods

Knoevenagel-Michael Cyclocondensation

A prominent approach involves the one-pot reaction of ethyl cyanoacetate, aldehydes, and ammonia equivalents. For example, cyanoacetohydrazide reacts with malononitrile and aromatic aldehydes in water/ethanol mixtures catalyzed by piperidine to form N-amino-3-cyano-2-pyridones. While these products differ structurally, the mechanism—Knoevenagel condensation followed by Michael addition and oxidative aromatization—provides a blueprint for pyridine ring formation. Substituting cyanoacetohydrazide with ethyl cyanoacetate and optimizing the nitrogen source could yield ethyl 3-cyano-2H-pyridine-1-carboxylate.

Key conditions from analogous syntheses include:

  • Solvent: Water/ethanol (1:1 v/v) for balanced polarity.

  • Catalyst: Piperidine (10 mol%) to deprotonate intermediates.

  • Temperature: Reflux (80°C) to drive cyclization.

Three-Component Cyclization with Activated Nitriles

Activated nitriles like malononitrile participate in [3 + 3] cyclocondensations. In a study producing 1,6-diamino-4-aryl-3-cyano-2-pyridones, malononitrile, aldehydes, and cyanoacetohydrazide formed pyridone scaffolds via tandem Knoevenagel-Michael-cyclization steps. Replacing cyanoacetohydrazide with ethyl cyanoacetate may direct the reaction toward ester-functionalized pyridines. A proposed pathway involves:

  • Knoevenagel adduct formation between malononitrile and aldehyde.

  • Michael addition of ethyl cyanoacetate.

  • Cyclization and aromatization to yield the target compound.

Cyclization of Enamine Intermediates

Thorpe-Ziegler Cyclization

Thorpe-Ziegler cyclization is effective for constructing pyridine rings from enamine precursors. In thieno[2,3-b]pyridine syntheses, ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate formed via cyclization of ethyl chloroacetate derivatives. Adapting this method, ethyl cyanoacetate could react with α,β-unsaturated carbonyls to generate enamines, which cyclize under basic conditions (e.g., NaOAc in ethanol).

Example Protocol:

  • Precursor: Ethyl 3-cyano-4-(aryl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate.

  • Conditions: Reflux in ethanol with p-toluenesulfonic acid (15 mol%) for 25 minutes.

  • Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in ethanol under IR irradiation (90°C) to aromatize the ring.

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization kinetics. A green chemistry study synthesized ethyl-5-cyano-4-(aryl)-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylates using IR irradiation (80°C, 15 minutes). This method reduced reaction times from hours to minutes, suggesting potential for synthesizing this compound with similar energy input.

Oxidation of Dihydropyridine Derivatives

Chemical Oxidation with Persulfates

Oxidation of dihydropyridines to aromatic pyridines is critical. In a patent, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate was synthesized via potassium persulfate oxidation in acetonitrile with H₂SO₄ catalysis. Applied to dihydropyridine intermediates, this method could achieve full aromatization.

Optimized Parameters:

  • Oxidizing Agent: K₂S₂O₈ (1.3–1.7 equivalents).

  • Catalyst: H₂SO₄ (10 mol%).

  • Solvent: Acetonitrile for high dielectric constant.

DDQ-Mediated Dehydrogenation

DDQ is a high-efficiency dehydrogenation agent. In the synthesis of ethyl-5-cyano-2-methyl-6-oxo-4-heteroarylpyridines, DDQ in ethanol under IR irradiation (90°C, 10 minutes) achieved quantitative aromatization. This approach avoids harsh acidic conditions, preserving ester and cyano functionalities.

Solvent and Catalytic System Innovations

Aqueous-Phase Synthesis

Water as a solvent enhances sustainability. A protocol for N-amino-3-cyano-2-pyridones used H₂O/EtOH (1:1) with piperidine, achieving yields >85%. this compound could be synthesized similarly by adjusting substituents and optimizing the aldehyde component.

Piperidine vs. Acid Catalysis

Piperidine facilitates deprotonation and cyclization in basic media, while p-toluenesulfonic acid accelerates reactions in acidic conditions. A comparative study would determine the optimal catalyst for the target compound.

Mechanistic Insights and Side Reactions

Competing Hydrazone Formation

In reactions involving cyanoacetohydrazide, hydrazone byproducts form when water is the sole solvent. Using mixed solvents (H₂O/EtOH) suppresses this pathway, favoring pyridine ring closure. For this compound, solvent polarity must balance intermediate stability and cyclization rates.

Tautomerization and Aromatization

Iminoenamine tautomerization precedes aromatization. In pyridone syntheses, this step occurs spontaneously under oxidative conditions. For non-oxygenated pyridines, dehydrogenation agents like DDQ or persulfates are essential .

Q & A

Q. What are the established synthetic routes for Ethyl 3-cyano-2H-pyridine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer: The compound is typically synthesized via multicomponent condensation reactions. For example, analogous ethyl carboxylates are prepared by reacting cyanoacetate derivatives with aldehydes and heterocyclic amines in ethanol under reflux, using catalysts like piperidine (e.g., yields up to 80% in similar pyridine carboxylate syntheses) . Optimization involves:
  • Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
  • Catalyst concentration: Incremental adjustment of piperidine (0.5–2.0 eq.) to balance yield and byproduct formation.
  • Temperature control: Reflux conditions (70–80°C) are standard, but microwave-assisted synthesis could reduce time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: A combination of techniques is critical:
  • NMR spectroscopy: 1^1H and 13^13C NMR identify substituents (e.g., ethyl ester protons at δ ~1.3–4.3 ppm, cyano groups via indirect coupling) .
  • IR spectroscopy: Confirm nitrile (C≡N) stretches (~2200 cm1^{-1}) and ester carbonyl (C=O) bands (~1700 cm1^{-1}).
  • Mass spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C9_9H10_{10}N2_2O2_2: calc. 178.0742, observed 178.0745) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular geometry and intermolecular interactions in this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:
  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement: Employ SHELXL for structure solution, with restraints on bond lengths (e.g., C–N = 1.47 Å) and anisotropic displacement parameters .
  • Key observations:
  • Flattened boat conformation of the pyridine ring.
  • Intramolecular N–H⋯O hydrogen bonds stabilizing the structure .
  • Challenges: Twinning or weak diffraction may require data merging or alternative software (e.g., OLEX2 for problematic cases) .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

  • Methodological Answer: Contradictions often arise from dynamic effects (e.g., solvent interactions in solution vs. static crystal structures):
  • Cross-validation: Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets).
  • Statistical analysis: Apply R2^2 correlation metrics to assess alignment between observed and predicted data .
  • Crystallographic corroboration: Use SCXRD to confirm dominant conformers if NMR suggests multiple species .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

  • Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
  • Electrophilic substitution: Nitration at the 4-position due to cyano group’s electron-withdrawing meta-directing effects.
  • Catalytic cross-coupling: Suzuki-Miyaura reactions require boronic esters at specific positions (e.g., 5-tetramethyldioxaborolan-2-yl derivatives for C–C bond formation) .
  • Protection/deprotection: Use Boc groups to temporarily block reactive sites during multistep syntheses .

Data Analysis and Contradiction Management

Q. How can researchers statistically validate crystallographic data quality for publication?

  • Methodological Answer: Use established metrics:
ParameterThresholdPurpose
R1_1< 0.05Agreement between observed/calculated data
wR2_2< 0.10Weighted reliability of reflections
CCDC DepositionRequiredEnsure reproducibility

Q. What experimental and computational approaches reconcile discrepancies in reaction yields?

  • Methodological Answer:
  • Byproduct analysis: LC-MS identifies side products (e.g., dimerization or hydrolysis derivatives).
  • Kinetic studies: Monitor reaction progress via in-situ IR to pinpoint yield-limiting steps.
  • DFT calculations: Model transition states to explain unexpected regioselectivity or low yields .

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